Piperazin-1-yl-methanone hydrochloride

Description

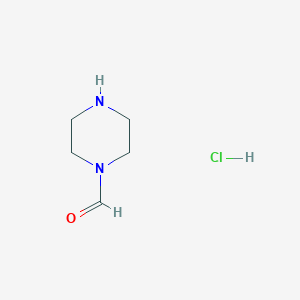

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazine-1-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-7-3-1-6-2-4-7;/h5-6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQLKIRZQYRJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260252-88-8 | |

| Record name | 1-Piperazinecarboxaldehyde, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260252-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Piperazin 1 Yl Methanone Hydrochloride and Its Derivatives

Established Synthetic Pathways to Piperazin-1-yl-methanone Hydrochloride

The construction of the piperazin-1-yl-methanone core typically involves the formation of an amide bond between the piperazine (B1678402) ring and a formyl group equivalent. Traditional methods have been refined over the years to improve yields and simplify procedures.

Direct Acylation and Amide Bond Formation Routes

Direct acylation represents the most straightforward approach to piperazin-1-yl-methanone and its derivatives. This involves the reaction of piperazine or a substituted piperazine with an activated carboxylic acid derivative. A common strategy for synthesizing monosubstituted piperazines is to utilize a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to prevent disubstitution. mdpi.com However, this adds extra steps to the synthesis. mdpi.com

A more direct one-pot, one-step procedure involves the reaction of a protonated piperazine, such as piperazine monohydrochloride, with an acylating agent. mdpi.comnih.gov The protonation of one nitrogen atom effectively serves as an in-situ protecting group, suppressing the formation of the undesired disubstituted by-product. mdpi.comnih.gov This method has been successfully applied to a wide range of acylating agents, including acid chlorides and anhydrides. mdpi.com

For the synthesis of more complex piperazine amides, standard peptide coupling reagents are frequently employed to facilitate amide bond formation. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for coupling carboxylic acids with piperazines. nih.gov For example, various aryl piperazine amides have been prepared by reacting the appropriate benzoic or cinnamic acids with substituted piperazines using EDC.HCl and HOBt. nih.gov

| Acylating Agent | Coupling Reagent/Catalyst | Key Features |

| Acid Chlorides/Anhydrides | Protonated Piperazine | One-pot, suppresses disubstitution. mdpi.comnih.gov |

| Carboxylic Acids | EDC.HCl, HOBt | Standard, reliable method for complex amides. nih.gov |

| Methyl Chloroformate | Piperazine Monoacetate | Used in acetic acid as solvent. nih.gov |

Alternative Synthetic Approaches for the Methanone (B1245722) Moiety

Beyond direct acylation with formic acid derivatives, other synthetic routes can establish the methanone moiety. One notable strategy involves the cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach provides an efficient and simple pathway to functionalized piperazines without altering the carbons of the piperazine ring itself. rsc.org The process typically involves the formation of a quaternary ammonium (B1175870) salt of DABCO, which then acts as an electrophile for various nucleophiles. rsc.org

Novel and Sustainable Chemistry Strategies in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. The synthesis of piperazine derivatives has benefited significantly from the adoption of green chemistry principles and advanced reaction technologies.

Green Chemistry Approaches in Piperazine Derivatization

Green chemistry principles are increasingly being integrated into the synthesis of piperazine derivatives to reduce waste, and improve safety and efficiency. A key development is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For instance, metal ions supported on commercial polymeric resins have been used to catalyze the synthesis of monosubstituted piperazines, shortening reaction times. mdpi.com

The use of safer, more environmentally friendly solvents is another crucial aspect. Research has demonstrated the synthesis of arylpiperazines using piperazine itself as the solvent, creating a cost-effective and greener process. organic-chemistry.org Furthermore, the development of one-pot procedures, which reduce the number of work-up and purification steps, aligns well with the goals of green chemistry. mdpi.com The reaction of a protonated piperazine to form monosubstituted derivatives is a prime example of a sustainable approach, as it avoids the use of traditional protecting groups and allows for the recovery and reuse of reagents like piperazine dihydrochloride. mdpi.comnih.gov

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of piperazine derivatives. mdpi.comnih.gov Microwave irradiation can significantly reduce reaction times, decrease the formation of side-products, and improve product purity compared to conventional heating methods. mdpi.comucl.ac.uk The synthesis of monosubstituted piperazines has been shown to be more efficient when using microwave-assisted techniques, yielding comparable results in much shorter times. mdpi.com This technology is particularly beneficial for high-throughput synthesis in medicinal chemistry. durham.ac.uk

Flow chemistry, often combined with microwave heating, offers a pathway for the continuous and scalable production of piperazine derivatives. mdpi.comdurham.ac.uk Flow reactors provide excellent control over reaction parameters, enhancing safety and reproducibility. ucl.ac.uk The transition from batch reactions to a continuous flow process has been explored for the synthesis of monosubstituted piperazines, demonstrating the potential for larger-scale and more efficient manufacturing. mdpi.com A transition metal-free synthesis of some piperazine-containing drugs has been optimized for flow chemistry, highlighting the industrial applicability of this technology. mdpi.com

| Technology | Advantages | Application Example |

| Microwave-Assisted Synthesis | Increased reaction rates, reduced side-products, improved purity. mdpi.com | Synthesis of monosubstituted piperazine derivatives in significantly shorter times. mdpi.com |

| Flow Chemistry | Scalability, enhanced safety, precise control of reaction conditions. ucl.ac.uk | Continuous manufacturing of piperazine derivatives. mdpi.com |

Stereoselective Synthesis of Chiral Piperazinylmethanone Analogues

The synthesis of enantiomerically pure chiral piperazine derivatives is of great importance, as the stereochemistry of a molecule is often critical for its biological activity. Several strategies have been developed for the stereoselective synthesis of chiral piperazinylmethanone analogues.

One approach involves the use of chiral starting materials. For example, the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was achieved starting from S-phenylalanine in a multi-step process. clockss.org A key step in this synthesis was a diastereoselective alkylation to introduce the second stereocenter. clockss.org Another strategy employs chiral auxiliaries. For instance, a highly diastereoselective Diels-Alder reaction with a chiral oxazolidinone auxiliary has been used to prepare a key cyclopentane (B165970) intermediate for an anti-HIV drug candidate containing a piperazine moiety. nih.gov

Asymmetric catalysis is another powerful tool. Molybdenum-catalyzed asymmetric allylic alkylation has been utilized to set the stereocenters in the synthesis of a complex chiral molecule. nih.gov Furthermore, highly stereoselective alkylation of chiral glycine (B1666218) enolate synthons provides a route to enantiomerically enriched α-amino acid derivatives, which can be precursors to chiral piperazines. researchgate.net The development of chiral catalysts for specific reactions, such as the synthesis of a chiral pyridoxal (B1214274) analogue, also holds promise for future stereospecific nonenzymatic reactions involving piperazine scaffolds. nih.gov

Asymmetric Catalysis in Piperazine Scaffold Construction

The creation of specific stereoisomers is critical in drug development, and asymmetric catalysis offers a powerful tool for establishing chirality in the piperazine framework. rsc.org Palladium-catalyzed reactions are particularly prominent in this area.

One effective method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This process yields highly enantioenriched tertiary piperazine-2-ones, which can then be reduced to the corresponding chiral tertiary piperazines. nih.gov Similarly, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These intermediates are readily converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

Another approach involves the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkenes, catalyzed by titanium, to produce enantiomerically enriched piperazines. nih.gov Furthermore, a modular synthesis of N-aryl-2,6-disubstituted piperazines can be achieved via a Pd-catalyzed carboamination reaction, starting from commercial amino acids. thieme-connect.com A palladium-catalyzed cyclization that couples a propargyl unit with various diamine components also produces highly substituted piperazines with excellent yield and stereochemical control under mild conditions. acs.orgnih.gov

| Catalyst System | Substrate | Product Type | Key Features | Ref |

| Palladium / Chiral Ligand | N-protected piperazin-2-ones | Chiral tertiary piperazines | Decarboxylative allylic alkylation | nih.gov |

| Palladium / (S)-C3-TunePhos | Pyrazin-2-ols | Chiral disubstituted piperazines | Asymmetric hydrogenation | dicp.ac.cnrsc.org |

| Palladium / DPEphos | Propargyl carbonates & Diamines | Highly substituted piperazines | Modular synthesis, high stereocontrol | acs.orgnih.gov |

| Titanium | Aminoalkenes | Enantioenriched piperazines | Tandem hydroamination | nih.gov |

Chiral Auxiliary and Ligand-Directed Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used for the asymmetric synthesis of piperazine derivatives.

A classic approach involves using chiral auxiliaries derived from amino acids. For instance, (R)-(−)-phenylglycinol can serve as a chiral auxiliary in a reaction with N-Boc glycine to produce an amide intermediate. Subsequent reduction and cyclization steps yield chiral 2-methylpiperazine. rsc.org Evans-type oxazolidinones are another class of highly effective chiral auxiliaries. rsc.orgresearchgate.net An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with electrophiles. The auxiliary can be cleaved afterward to reveal the enantiomerically pure product. nih.gov This method has been applied to the synthesis of complex natural products containing multiple stereocenters. wikipedia.org

Pseudoephedrine is also utilized as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed to form an enolate. The subsequent alkylation is directed by the auxiliary's stereocenters, leading to a predictable diastereomer. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective, particularly in aldol-type reactions. scielo.org.mx

| Chiral Auxiliary | Starting Materials | Key Transformation | Product | Ref |

| (R)-(−)-Phenylglycinol | (R)-(−)-Phenylglycinol, N-Boc glycine | Amide formation, reduction, cyclization | Chiral 2-methylpiperazine | rsc.org |

| Evans Oxazolidinone | Oxazolidinone, Acyl chloride | Asymmetric alkylation/aldol (B89426) reaction | Chiral substituted carbonyls | rsc.orgnih.gov |

| Pseudoephedrine | Pseudoephedrine, Carboxylic acid | Diastereoselective enolate alkylation | Chiral substituted carbonyls | wikipedia.org |

| Thiazolidinethione | Thiazolidinethione, Acyl chloride | Diastereoselective aldol reaction | Chiral β-hydroxy carbonyls | scielo.org.mx |

Derivatization and Functionalization of the this compound Scaffold

Once the core piperazine structure is formed, it can be further modified to create a diverse library of compounds for structure-activity relationship (SAR) studies. These modifications typically involve substitutions on the nitrogen atoms, transformations of the methanone group, or alterations to appended side chains.

N-Substitution Reactions on Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized. Common methods for N-substitution include N-alkylation and N-arylation. mdpi.com

N-Alkylation can be achieved through nucleophilic substitution with alkyl halides or via reductive amination. mdpi.com For instance, reacting a piperazine with an alkyl halide, often in the presence of a base, leads to the corresponding N-alkylated product. Reductive amination involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Arylation is most effectively performed using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netwikipedia.org This reaction allows for the coupling of an aryl halide (or triflate) with the piperazine nitrogen, and modern catalyst systems tolerate a wide range of functional groups and can be performed under mild, often aerobic, conditions. wikipedia.orgnih.gov For electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution (SNAr) is also a viable method. mdpi.com

The formation of the methanone group itself is an N-acylation reaction. This is typically achieved by reacting the piperazine with a carboxylic acid (using coupling agents like EDC and HOBt) or a more reactive acyl chloride. nih.govacgpubs.org

| Reaction Type | Electrophile | Reagents/Catalyst | Product | Ref |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | N-Alkyl piperazine | mdpi.com |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperazine | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl piperazine | researchgate.netnih.gov |

| N-Acylation (Amide formation) | Carboxylic Acid | EDC, HOBt | Piperazin-1-yl-methanone | nih.govacgpubs.org |

Transformations Involving the Methanone Carbonyl Group

The carbonyl group of the piperazin-1-yl-methanone moiety is a versatile handle for further functionalization. While amides are relatively stable, they can be transformed under specific conditions.

A primary transformation is the reduction of the amide carbonyl to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide C=O group completely to a CH₂ group, converting the (piperazin-1-yl)methanone into a substituted N-alkylpiperazine. youtube.com This provides a two-step method for N-alkylation from a carboxylic acid.

More controlled reductions are also possible. The use of diisobutylaluminum hydride (DIBALH) can facilitate the partial reduction of amides to aldehydes, proceeding through a stable intermediate. youtube.com Catalytic methods using iridium or molybdenum complexes with silane (B1218182) reductants can also achieve the reduction of amides to imines or iminium ions, which can then be trapped by various nucleophiles to generate highly functionalized amines. frontiersin.org

| Transformation | Reagent(s) | Resulting Functional Group | Key Features | Ref |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amine (CH₂) | Complete removal of the carbonyl oxygen | youtube.com |

| Partial Reduction | Diisobutylaluminum Hydride (DIBALH) | Aldehyde | Stops at the aldehyde stage | youtube.com |

| Reductive Functionalization | Ir or Mo catalyst, Silane, Nucleophile | Substituted Amine | Trapping of an iminium intermediate | frontiersin.org |

Side-Chain Modifications and Diversification Strategies

Modifying the side chains attached to the piperazine scaffold is a key strategy for optimizing the biological activity and physicochemical properties of a lead compound. nih.gov These modifications can involve altering the length, bulk, or electronic nature of the substituents.

For example, in a series of CXCR4 antagonists, replacing a simple butylamine (B146782) side chain with various N-alkyl piperidine (B6355638) and piperazine heterocycles led to derivatives with improved metabolic stability and reduced off-target effects. nih.govnih.gov Similarly, in a series of long-chain arylpiperazines targeting serotonin (B10506) receptors, systematic modifications of the terminal fragment and linker length allowed for fine-tuning of the receptor affinity profile. acs.org

Structure-activity relationship (SAR) studies often reveal that even small changes to a side chain can have a significant impact. In one study, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a noticeable decrease in activity, highlighting the importance of the piperazine core. nih.gov The introduction of different N-aryl groups (e.g., N-phenylpiperazine, N-benzylpiperazine) onto a chalcone-piperazine scaffold also demonstrated a direct influence on inhibitory profiles. nih.gov These diversification efforts are crucial for developing compounds with optimized potency and drug-like properties. nih.gov

Chemical Reactivity and Transformation Studies of Piperazin 1 Yl Methanone Hydrochloride

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atomswikipedia.org

The piperazine moiety is characterized by two nitrogen atoms at the 1 and 4 positions, which typically confer basic and nucleophilic properties to the molecule. In piperazin-1-yl-methanone hydrochloride, the two nitrogen atoms are electronically distinct. The nitrogen atom at the 1-position (N1) is part of an amide linkage (the methanone (B1245722) group), which significantly reduces its nucleophilicity and basicity due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group.

Conversely, the secondary amine nitrogen at the 4-position (N4) retains its nucleophilic character. This nitrogen can readily participate in a variety of nucleophilic substitution and addition reactions. It is a common site for alkylation, arylation, and acylation to produce a diverse range of 1,4-disubstituted piperazine derivatives. For instance, piperazine acts as an efficient nucleophile in substitution reactions with electron-deficient aromatic systems like pentafluoropyridine, where substitution preferentially occurs at the para position. researchgate.net The reactivity of the N4 nitrogen is a cornerstone of synthetic strategies for creating libraries of pharmacologically active compounds.

Table 1: Representative Nucleophilic Reactions at the N4 Position

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br) | N-Alkyl piperazine derivative |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperazine derivative |

| N-Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl piperazine derivative |

| Acylation | Acyl chloride, base | N-Acyl piperazine derivative |

Electrophilic and Radical Reactions on Attached Moieties

While the piperazine nitrogen atoms are nucleophilic, the carbon skeleton of the ring can undergo reactions with electrophiles and radicals, particularly through modern synthetic methods. Recent advances in photoredox catalysis have enabled the direct C–H functionalization of the piperazine ring, primarily at the α-position to a nitrogen atom. mdpi.comencyclopedia.pub

This process typically involves a single-electron transfer (SET) from the piperazine nitrogen to an excited photocatalyst, generating a nitrogen-centered radical cation. Subsequent deprotonation at an adjacent C-H bond by a mild base yields a key α-amino radical intermediate. This nucleophilic radical can then couple with a range of radical acceptors, including electron-deficient arenes, heteroarenes, and vinyl groups, to form new carbon-carbon bonds. mdpi.comencyclopedia.pub This strategy allows for the late-stage functionalization of the piperazine core, providing access to structural diversity that is not easily achieved through traditional methods. Site-selective C-H alkylation can be achieved by differentiating the electronic properties of the two nitrogen atoms within the piperazine framework. bohrium.comnih.gov

Table 2: C-H Functionalization Reactions of the Piperazine Ring

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| C-H Arylation | 1,4-Dicyanobenzene | Ir(ppy)₃ / Visible Light | α-Aryl piperazine |

| C-H Vinylation | Vinyl sulfone | Ir(ppy)₃ / Visible Light | α-Vinyl piperazine |

| C-H Heteroarylation | Electron-deficient heteroarene | Ir(ppy)₂ (dtbbpy)PF₆ / Visible Light | α-Heteroaryl piperazine |

Hydrolytic Stability and Degradation Pathways under Controlled Conditions

The central point of hydrolytic instability in this compound is the amide (methanone) bond. Amides are generally more resistant to hydrolysis than esters, but they can be cleaved under both acidic and basic conditions, typically requiring elevated temperatures. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers and elimination of piperazine hydrochloride lead to the formation of the corresponding carboxylic acid.

In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the piperazide anion, which is subsequently protonated by the solvent to yield piperazine. The rate of hydrolysis is generally slower than for esters because the amide anion is a poorer leaving group than an alkoxide anion. researchgate.net The stability of the amide bond is a critical factor in the shelf-life and metabolic profile of pharmaceuticals containing this moiety.

Table 3: Hydrolytic Degradation of Piperazin-1-yl-methanone

| Condition | Key Steps | Products |

|---|---|---|

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer and elimination. | Carboxylic Acid + Piperazine Hydrochloride |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide.2. Formation of tetrahedral intermediate.3. Elimination of piperazide anion. | Carboxylate Salt + Piperazine |

Reductive Transformations of the Methanone and Aromatic Systems

The methanone (amide) group and any attached aromatic systems are susceptible to reduction under specific conditions. The amide carbonyl can be completely reduced to a methylene group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comochemacademy.com This transformation converts the piperazin-1-yl-methanone into a 1-alkylpiperazine derivative and is a common synthetic strategy for modifying the core structure. Milder reducing agents such as sodium borohydride (NaBH₄) are typically not strong enough to reduce amides. libretexts.org

Reductive amination is another key transformation, where a carbonyl compound reacts with the N4-amine of the piperazine ring to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield an N-alkylated piperazine. nih.govresearchgate.net

If the moiety attached to the methanone group is an aromatic ring (e.g., a phenyl group), it can be reduced to a cyclohexane ring via catalytic hydrogenation. This reaction typically requires a metal catalyst such as rhodium, ruthenium, or platinum and is often conducted under high pressure of hydrogen gas. acs.orgacs.org The selective reduction of the aromatic ring while preserving other functional groups can be challenging and depends heavily on the chosen catalyst and reaction conditions.

Table 4: Reductive Transformations

| Functional Group | Reducing Agent/Catalyst | Product Functional Group |

|---|---|---|

| Amide (Methanone) | LiAlH₄ | Methylene (-CH₂) |

| Aromatic Ring | H₂ / Rh, Pt, or Ru catalyst | Cycloalkane Ring |

| Pyrazine Ring | H₂ / Ir catalyst | Piperazine Ring acs.org |

Oxidative Reactions of the Piperazine Ring and Substituentsmdpi.comnih.gov

The piperazine ring is susceptible to oxidation, particularly at the nitrogen and adjacent carbon atoms. The tertiary amine that would be formed by substitution at the N4 position of piperazin-1-yl-methanone can be oxidized to form an N-oxide. google.comscirp.org This transformation is a common metabolic pathway for many piperazine-containing drugs. google.com

Oxidative degradation of the piperazine ring can also occur, especially under harsh conditions involving heat, oxygen, and metal catalysts. utexas.edu Studies on aqueous piperazine solutions have identified degradation products such as ethylenediamine, 2-oxopiperazine, and N-formylpiperazine, suggesting pathways that involve radical intermediates and potential ring-opening. hw.ac.ukhw.ac.uk Atmospheric oxidation initiated by hydroxyl radicals predominantly involves H-abstraction from the C-H bonds adjacent to the nitrogen, leading to the formation of cyclic imines. acs.orgacs.org As mentioned in section 3.2, single-electron oxidation of the nitrogen atom is the key initiating step in photoredox-catalyzed C-H functionalization reactions. mdpi.com

Table 5: Common Oxidative Reactions

| Reaction Type | Reagent/Condition | Key Product(s) |

|---|---|---|

| N-Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Piperazine N-oxide google.com |

| C-H Oxidation | ∙OH radical, O₂ | Cyclic imine, Cyclic amide acs.org |

| Ring Degradation | Heat, O₂, metal ions | Formylpiperazine, Ethylenediamine hw.ac.ukhw.ac.uk |

Mechanistic Investigations of Key Chemical Reactionsresearchgate.net

Mechanistic studies have provided significant insight into the transformations of piperazine derivatives.

Nucleophilic Aromatic Substitution (SₙAr): The reaction of a nucleophile like piperazine with an electron-deficient aromatic ring (e.g., a fluoroarene) proceeds via an addition-elimination mechanism. wikipedia.org The nucleophile first attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, typically faster step, the leaving group is eliminated, and aromaticity is restored. The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and para positions to the leaving group. masterorganicchemistry.com

Photoredox C-H Functionalization: The mechanism for the photoredox-catalyzed C-H arylation of piperazines involves several key steps: mdpi.comencyclopedia.pub

Excitation: A photocatalyst (e.g., Ir(ppy)₃) absorbs visible light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst oxidizes the piperazine nitrogen, generating a nitrogen radical cation and a reduced form of the catalyst.

Deprotonation: A base removes a proton from the carbon α to the radical cation, forming a nucleophilic α-amino radical.

Radical Coupling/Addition: This α-amino radical adds to an electron-deficient coupling partner (e.g., a heteroarene).

Rearomatization/Turnover: The resulting radical intermediate is oxidized by the original photocatalyst, regenerating its ground state and yielding the final product after loss of a proton or other group.

These mechanistic understandings are vital for optimizing reaction conditions and designing new synthetic pathways for complex piperazine-containing molecules.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Piperazin-1-yl-methanone Hydrochloride

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a crystalline solid. For piperazine (B1678402) derivatives, this technique confirms the ring conformation and the geometry of its substituents, as well as the interactions with associated counter-ions like chloride.

While specific crystallographic data for the parent this compound is not detailed in the provided results, extensive studies on closely related piperazine hydrochloride salts consistently reveal specific conformational preferences. In the solid state, the piperazine ring typically adopts a stable chair conformation. nih.govresearchgate.net This is the lowest energy conformation for a six-membered saturated ring, minimizing steric and torsional strain.

Table 1: Typical Crystallographic Parameters for a Piperazine Ring in a Chair Conformation

| Parameter | Typical Value Range | Description |

|---|---|---|

| C-N Bond Length | 1.45 - 1.49 Å | The length of the carbon-nitrogen single bonds within the ring. |

| C-C Bond Length | 1.50 - 1.54 Å | The length of the carbon-carbon single bond within the ring. |

| C-N-C Bond Angle | 109° - 112° | The angle between two carbon atoms and the central nitrogen atom. |

| N-C-C Bond Angle | 109° - 111° | The angle between a nitrogen atom and two adjacent carbon atoms. |

| Puckering Amplitude (Q) | 0.55 - 0.59 Å | A measure of the total deviation from planarity of the ring. unimi.it |

Note: Data is generalized from studies on similar piperazine-containing crystal structures.

The crystal lattice of this compound is stabilized by a network of intermolecular forces, with hydrogen bonds playing a primary role. The protonated piperazinium nitrogen atom (N-H⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as a strong hydrogen bond acceptor. researchgate.net This results in the formation of robust N-H···Cl hydrogen bonds, which are a defining feature of amine hydrochlorides. nih.gov

In addition to the primary N-H···Cl interactions, weaker C-H···O hydrogen bonds may also be present, where hydrogen atoms on the piperazine ring interact with the oxygen atom of the methanone (B1245722) (carbonyl) group on an adjacent molecule. nih.gov These interactions collectively create a three-dimensional supramolecular architecture, linking the individual molecules into a stable crystalline solid. libretexts.org In more complex derivatives, π-π stacking and C-H···π interactions can also contribute to crystal packing, though these are less relevant for the parent compound. researchgate.net

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecule's connectivity, functional groups, and exact mass, complementing the data from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra confirm the molecular framework. beilstein-journals.orgmdpi.com

In ¹H NMR, the protons on the piperazine ring typically appear as multiplets in the aliphatic region. The chemical environment of these protons is influenced by the adjacent nitrogen atoms and the electron-withdrawing carbonyl group. The proton attached to the positively charged nitrogen (N-H) would likely appear as a broad signal at a downfield chemical shift.

In ¹³C NMR, distinct signals are expected for the carbon atoms of the piperazine ring and the carbonyl carbon of the methanone group. The carbonyl carbon is characteristically found at a significant downfield shift (typically >160 ppm). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign which protons are attached to which carbons and confirm the connectivity within the molecule. ipb.pt

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in a Suitable Solvent (e.g., DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Piperazine CH₂ (adjacent to C=O) | ~3.6 - 3.8 | Triplet / Multiplet | Deshielded by the adjacent carbonyl group. |

| Piperazine CH₂ (adjacent to NH₂⁺) | ~3.1 - 3.3 | Triplet / Multiplet | Influenced by the protonated nitrogen. |

| Piperazinium NH₂⁺ | >9.0 | Broad Singlet | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | |||

| Carbonyl C=O | ~165 - 170 | Singlet | Typical range for an amide carbonyl carbon. |

| Piperazine CH₂ (adjacent to C=O) | ~40 - 45 | Triplet |

Note: These are estimated values based on data for analogous structures like 1-(4-Chlorophenyl)piperazine and general principles of NMR spectroscopy. scispace.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. niscpr.res.in

For this compound, the key vibrational modes include:

N-H Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-2700 cm⁻¹, characteristic of the N-H⁺ group in an amine hydrochloride salt.

C-H Stretching: Absorptions corresponding to the aliphatic C-H bonds of the piperazine ring are found just below 3000 cm⁻¹. scispace.com

C=O Stretching: A strong, sharp absorption band from the carbonyl group of the amide (methanone) is expected in the region of 1640-1680 cm⁻¹. This is a highly characteristic band for identifying the methanone functionality.

N-H Bending: These vibrations appear in the 1600-1500 cm⁻¹ region. niscpr.res.in

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and skeletal modes of the piperazine ring. researchgate.net

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| N-H⁺ (Ammonium) | Stretching | 3200 - 2700 | Strong, Broad |

| C-H (Aliphatic) | Stretching | 2950 - 2850 | Medium to Strong |

| C=O (Amide I) | Stretching | 1680 - 1640 | Strong |

| N-H (Amine) | Bending | 1600 - 1500 | Medium |

Note: Data is based on typical values for amine hydrochlorides and amides. scispace.comniscpr.res.in

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 parts per million). mdpi.com For this compound (C₅H₁₁ClN₂O), the analysis is typically performed using electrospray ionization (ESI) in positive ion mode. The instrument would detect the protonated molecular ion, [M+H]⁺, which corresponds to the cationic part of the salt, C₅H₁₁N₂O⁺.

The measured mass is then compared to the theoretical (calculated) mass. A close match confirms the molecular formula unequivocally. mdpi.com This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass (isobars). nih.gov

Table 4: HRMS Data for the Cationic Component

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₅H₁₁N₂O⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 115.0866 u |

| Instrumentation | ESI-TOF or FT-ICR |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Conformational Analysis of the Piperazine Ring System in Solution and Solid State

The piperazine ring, a central feature of this compound, is not a static, planar structure. Instead, it exists in a dynamic equilibrium between several non-planar conformations. The nature and energy of these conformations are dictated by the substituents on the nitrogen atoms and the surrounding environment (solution or solid state). In N-acylated piperazines like piperazin-1-yl-methanone, the conformational dynamics are particularly complex, involving two primary processes: the restricted rotation around the amide C-N bond and the inversion of the piperazine ring itself. rsc.org Understanding these conformational behaviors is critical as they can significantly influence the molecule's physicochemical properties and biological interactions. rsc.orgnih.gov

In the solid state, X-ray diffraction studies of various N-acylated piperazine derivatives consistently show that the piperazine ring adopts a chair conformation. rsc.orgnih.govresearchgate.net This conformation is the most stable as it minimizes both angular and torsional strain. For instance, single-crystal X-ray analyses of compounds like 1-(4-nitrobenzoyl)piperazine (B1268174) confirm the chair geometry of the heterocyclic ring in the crystalline form. beilstein-journals.org This solid-state structure provides a valuable reference point for the dynamic processes observed in solution.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. nih.gov For piperazine derivatives, temperature-dependent ¹H NMR experiments allow for the direct observation and quantification of the energy barriers associated with ring inversion. nih.gov

In mono-N-acylated piperazines, the molecule is unsymmetrical. At low temperatures on the NMR timescale, the interconversion between the two non-equivalent chair conformations is slow. This results in distinct signals for the axial and equatorial protons of the CH₂ groups. rsc.org Specifically, for many mono-N-benzoylated piperazines, four broad signals are observed at 25 °C for the eight piperazine protons, indicating restricted conformational mobility. rsc.org As the temperature of the sample is increased, the rate of ring inversion accelerates. When the rate becomes fast enough, the distinct signals for the different proton environments broaden and eventually merge into averaged signals at a specific temperature known as the coalescence temperature (Tc). nih.gov

This phenomenon is a result of two separate dynamic processes: the rotation of the amide bond and the inversion of the piperazine ring, which often have different energy barriers and thus different coalescence points. rsc.orgnih.gov For simple, non-acylated piperazines, the observation of distinct conformers through NMR is typically restricted to very low temperatures (below -10 °C). rsc.orgresearchgate.netbeilstein-journals.org However, the presence of an acyl group, as in Piperazin-1-yl-methanone, introduces significant steric and electronic effects that increase the energy barrier to ring inversion, making it observable at or near room temperature. rsc.orgbeilstein-journals.org

The Gibbs free activation energy (ΔG‡) for the ring inversion can be calculated from the coalescence temperature. Studies on a range of N-benzoylated piperazine compounds have determined these activation energy barriers to be between 56 and 80 kJ mol⁻¹. nih.govresearchgate.net In many cases, the energy barrier for the amide bond rotation is found to be higher than that for the ring inversion. nih.gov

Table 1: Representative Activation Energies for Conformational Dynamics in N-Acylated Piperazines

This interactive table summarizes data from dynamic NMR studies on various N-acylated piperazines, showcasing the energy barriers for ring inversion and amide bond rotation.

| Compound Class | Dynamic Process | Solvent | Coalescence Temp. (Tc) | Activation Energy (ΔG‡) (kJ mol⁻¹) | Reference(s) |

| Mono-N-benzoylated piperazines | Ring Inversion | CDCl₃ | Varies | 56 - 80 (combined effects) | nih.govresearchgate.net |

| Mono-N-benzoylated piperazines | Amide Bond Rotation | CDCl₃ | Varies | 56 - 80 (combined effects) | nih.govresearchgate.net |

| Unsymmetrical N,N'-derivatives | Ring Inversion | CDCl₃ | Varies | ~60 | rsc.org |

| Symmetrical N,N'-diacylpiperazines | Amide Bond Rotation | CDCl₃ | >25-30 °C | Not specified in summary | rsc.orgnih.gov |

Alongside experimental methods, computational chemistry provides profound insights into the conformational landscapes of piperazine derivatives. nih.gov Techniques such as molecular mechanics and quantum chemical calculations are employed to map the potential energy surface (PES) of these molecules, identifying stable conformers and the transition states that connect them. njit.edu

The primary conformations of the piperazine ring are the low-energy chair form and the higher-energy boat and twist-boat (or skew-boat) forms. Computational studies consistently confirm that the chair conformation is the global energy minimum. The boat and twist-boat conformations are less stable due to eclipsing interactions and, in the case of the boat, flagpole interactions between protons across the ring.

Computational analyses of piperazine analogs have been conducted using various force fields, such as the Tripos force field and the MMFF94 force field, to study the effect of different substituents and solvation on conformational preference. njit.edu For some 1-acyl-2-substituted piperazines, studies have shown that an axial orientation of the substituent is preferred, a preference that can be further stabilized by the formation of intramolecular hydrogen bonds. nih.gov

Molecular dynamics (MD) simulations have also been utilized to explore the stability of piperazine-containing ligands within biological targets like receptors or enzymes. nih.gov These simulations, which model the movement of atoms over time, rely on an accurate initial understanding of the ligand's conformational preferences. For example, the stability of a piperazine-based compound in the binding site of the Sigma-1 receptor has been evaluated by calculating the root mean square deviation (RMSD) over the course of a simulation, demonstrating how the ligand maintains a stable conformation while interacting with key amino acid residues. nih.gov These computational approaches are crucial for rational drug design, helping to predict how the conformational flexibility of the piperazine ring will influence binding affinity and selectivity. nih.govnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of piperazine-based compounds. DFT, especially using functionals like B3LYP, has become a standard method for optimizing molecular geometries and calculating electronic and energetic parameters due to its balance of accuracy and computational cost. mdpi.com Studies on related piperazine (B1678402) derivatives have successfully employed DFT methods to determine key quantum chemical parameters. itu.edu.tr

Ab initio methods, such as Hartree-Fock, while often more computationally intensive, provide a foundational wave-function-based approach to understanding molecular systems and are also used for structural and spectroscopic analysis of piperazine-containing molecules. nih.gov For Piperazin-1-yl-methanone hydrochloride, these calculations would typically involve geometry optimization of the protonated piperazine ring coupled to the methanone (B1245722) group to find its most stable energetic conformation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acs.org

For piperazine derivatives, DFT calculations are used to map the electron density of these orbitals. itu.edu.tr In a typical phenyl(piperazin-1-yl)methanone structure, the HOMO is often distributed over the phenyl ring and the nitrogen atoms of the piperazine moiety, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the carbonyl group and the aromatic ring, marking the sites susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions occurring within the molecule.

Table 1: Representative FMO Data for a Piperazine Derivative Scaffold This table presents illustrative data based on DFT calculations for similar piperazine structures to demonstrate typical values.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Egap | HOMO-LUMO Energy Gap | 4.5 to 6.5 |

Computational chemistry is instrumental in mapping potential reaction pathways and identifying transition states, which is essential for understanding reaction mechanisms. DFT calculations can model the energetic profiles of chemical reactions, such as the synthesis or degradation of piperazine-containing compounds. For instance, computational studies on piperazine degradation have been used to rationalize the formation of various products by calculating the energy barriers for proposed reaction steps. acs.org

This type of analysis involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome. This is a critical and complex computational task.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactants and products.

By comparing the energy barriers of different potential pathways, chemists can predict the most likely mechanism for a given reaction. acs.org While specific studies on the synthesis pathway of this compound are not prominent, these established computational techniques are fully applicable to elucidate its formation mechanism, for example, in the acylation of piperazine.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations are used for:

Conformational Sampling: The piperazine ring can exist in several conformations, such as chair and boat forms. MD simulations can explore the conformational landscape, determine the relative populations of different conformers, and calculate the energy barriers between them. nih.gov Enhanced sampling methods can be used to overcome high energy barriers and explore the conformational space more efficiently. researchgate.netnih.gov

Intermolecular Interactions: In a condensed phase (like a solution or crystal), MD simulations can model the interactions between the molecule and its surroundings. For the hydrochloride salt, this would include the ionic interaction between the protonated piperazine nitrogen and the chloride anion, as well as interactions with solvent molecules. These simulations help in understanding solvation effects and the stability of the compound in different media.

In Silico Design and Prediction of Novel Piperazine Scaffolds

In silico methods are widely used to design novel molecular structures based on a known chemical scaffold, such as piperazine. This process involves the computational generation of a virtual library of related compounds and the prediction of their physicochemical properties, without any consideration of their biological function. mdpi.comresearchgate.net

The design of new piperazine scaffolds similar to this compound involves several computational steps:

Scaffold Hopping and Decoration: Starting with the core piperazine-methanone structure, new derivatives are created by computationally adding, removing, or substituting functional groups at various positions.

Calculation of Molecular Descriptors: For each new virtual compound, a range of electronic, topological, and geometrical parameters are calculated. mdpi.com These can include molecular weight, logP (lipophilicity), polar surface area, and number of rotatable bonds.

Structural Filtering: The virtual library is filtered based on desired physicochemical properties. For example, a chemist might screen for compounds within a specific molecular weight range or with a certain number of hydrogen bond donors/acceptors to build a library of structurally diverse yet related molecules. itu.edu.trmdpi.com

This approach allows for the rapid exploration of chemical space around the piperazine core, enabling the rational design of new compounds with specific structural or physicochemical characteristics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination. DFT calculations are commonly used to compute NMR chemical shifts (¹H and ¹³C), as well as vibrational frequencies (IR and Raman). itu.edu.tr

For a molecule like this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) can predict the ¹H and ¹³C NMR chemical shifts. The calculated values are often in very good agreement with experimental data, typically with a small, systematic deviation that can be corrected by scaling. itu.edu.tr This comparison is a powerful tool for assigning specific signals in an experimental spectrum to the correct atoms in the molecule. Discrepancies between calculated and experimental spectra can point to incorrect structural assignments or unaccounted-for environmental effects like solvent or aggregation.

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (ppm) for a Phenyl-Piperazine Methanone Analog This table is a representative example based on published data for analogous structures to show the typical correlation between calculated and observed values.

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | 169.5 | 170.2 | +0.7 |

| Piperazine C (α to C=O) | 45.8 | 46.5 | +0.7 |

| Piperazine C (β to C=O) | 44.2 | 44.9 | +0.7 |

| Phenyl C (ipso) | 135.1 | 135.9 | +0.8 |

| Phenyl C (ortho) | 129.0 | 129.7 | +0.7 |

| Phenyl C (meta) | 128.5 | 129.1 | +0.6 |

| Phenyl C (para) | 130.0 | 130.8 | +0.8 |

Role of Piperazin 1 Yl Methanone Hydrochloride As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The piperazin-1-yl-methanone unit is a fundamental precursor in the assembly of intricate organic structures, primarily due to the differential reactivity of its two nitrogen atoms. Once the first nitrogen is acylated to form the methanone (B1245722), the second nitrogen remains a potent nucleophile, available for a variety of chemical transformations. This allows for the sequential and controlled introduction of different substituents. nih.gov

Common synthetic applications include:

Amide Bond Formation: The secondary amine of the piperazine (B1678402) ring readily couples with carboxylic acids to form robust amide bonds. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments. A typical procedure involves activating a carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), which then reacts with the piperazine nitrogen. mdpi.com This strategy was famously employed in the synthesis of the PARP inhibitor Olaparib, where a cyclopropyl(piperazin-1-yl)methanone moiety is introduced. nih.govacs.orgacs.org This addition is not merely structural; it serves the crucial function of enhancing water solubility and oral bioavailability of the final molecule. nih.gov

Alkylation and Arylation: The nucleophilic nitrogen can also be functionalized through alkylation with alkyl halides or through more advanced metal-catalyzed arylation reactions, such as the Buchwald-Hartwig coupling. mdpi.com This allows for the attachment of a wide range of aliphatic and aromatic groups, further expanding the molecular complexity.

Conjugation to Other Systems: The piperazine unit serves as an effective linker to connect with other complex heterocyclic systems. For instance, (piperazin-1-yl)methanone has been conjugated to 1,2,3-triazole systems, demonstrating its role as a reliable building block for creating novel molecular architectures.

Table 1: Key Synthetic Transformations Using the Piperazin-1-yl-methanone Core

| Transformation Type | Reactant(s) | Key Reagents | Bond Formed | Example Application |

|---|---|---|---|---|

| Acylation (Amide Coupling) | Piperazine derivative, Carboxylic Acid | EDCI, HBTU, HOBt, DIPEA | C(O)-N (Amide) | Synthesis of Olaparib intermediates mdpi.comacs.org |

| Acylation | Piperazine derivative, Acyl Chloride | Triethylamine (base) | C(O)-N (Amide) | Synthesis of Olaparib acs.org |

| Alkylation | Piperazine derivative, Alkyl Halide | Base (e.g., K₂CO₃, NaH) | C-N (Amine) | General synthesis of N-alkyl piperazines mdpi.com |

| Buchwald-Hartwig Arylation | Piperazine derivative, Aryl Halide | Palladium catalyst, Ligand, Base | C(Aryl)-N (Amine) | Synthesis of N-aryl piperazines mdpi.com |

Scaffold for Heterocyclic System Construction

The piperazine ring is more than just a simple linker; its defined six-membered chair-like conformation makes it an excellent scaffold for the three-dimensional presentation of functional groups and for the construction of larger, more complex heterocyclic systems. nih.govrsc.org Synthetic chemists leverage this rigid framework to control the spatial arrangement of substituents, which is critical in designing molecules that interact with biological targets. nih.gov

Strategies for using the piperazine scaffold include:

Fusion and Annulation: The piperazine ring can be fused to other rings. While many drugs contain a simple, non-fused piperazine, advanced synthetic methods allow for the construction of fused and bridged bicyclic systems, significantly increasing structural novelty. rsc.org

Linking Diverse Heterocycles: The piperazine-methanone unit often serves as a central hub connecting two different heterocyclic systems. For example, in the synthesis of certain antimicrobial agents, a piperazine core was used to link a fluorophenyl group to a triazole heterocycle, demonstrating its utility in building modular compounds. researchgate.net

Cyclization Reactions: Modern synthetic methods, including photoredox catalysis and iridium-catalyzed cycloadditions, enable the construction of the piperazine ring itself from acyclic precursors in a way that incorporates diversity at the carbon atoms, not just the nitrogens. encyclopedia.pubacs.orgacs.org These methods provide access to C-substituted piperazines, a class of compounds that are less common but offer new avenues for structural exploration. rsc.orgacs.org

Table 2: Examples of Heterocyclic Systems Built Upon a Piperazine Scaffold

| Scaffold Type | Synthetic Strategy | Resulting System | Significance |

|---|---|---|---|

| Isolated Piperazine | Linking two distinct molecular fragments | Aryl-Piperazine-Heterocycle | Modular construction of bioactive molecules researchgate.net |

| C-Substituted Piperazine | Iridium-catalyzed [3+3] cycloaddition of imines | Diastereomerically pure substituted piperazines | Access to previously under-explored chemical space acs.org |

| Fused Piperazine | Modular synthesis from cyclic sulfamidates | Fused piperazine/diazepane scaffolds | Creation of novel, rigid 3D structures rsc.org |

| Macrocyclic Piperazine | Templated cyclization | Polyazamacrocycles containing a piperazine unit | Frameworks for stabilizing metal complexes nih.gov |

Applications in Ligand Design for Organometallic Catalysis

The structural and electronic properties of the piperazine-methanone core make it a valuable platform for designing ligands for organometallic catalysis. rsc.org The two nitrogen atoms can act as a bidentate donor set, chelating to a metal center to form a stable complex. The true value of this scaffold in ligand design lies in its tunability.

Key design features include:

Donor Atom Modification: The electronic properties of the coordinating nitrogen atoms can be precisely adjusted. The formyl group on N1 is electron-withdrawing, which modulates the basicity of that nitrogen. A wide variety of electron-donating or electron-withdrawing groups can be installed at the N4 position, allowing for fine-tuning of the ligand's electronic profile.

Steric Control: By installing bulky or sterically demanding substituents at the N4 position, chemists can control the coordination environment around the metal center. This steric hindrance can influence the selectivity and activity of the resulting catalyst.

Rigid Backbone: The inherent rigidity of the piperazine's chair conformation helps to define the bite angle of the ligand—the angle between the two coordinating nitrogen atoms and the metal center. This pre-organization can lead to more efficient and selective catalytic transformations. nih.gov Piperazine-containing macrocycles have been specifically explored as frameworks to create well-defined metal-metal distances in multinuclear complexes, a crucial aspect of catalyst design. nih.gov

Table 3: Strategies in Piperazine-Based Ligand Design

| Design Strategy | Modification | Effect on Ligand Properties | Potential Catalytic Application |

|---|---|---|---|

| Electronic Tuning | Introduction of EWG/EDG at N4 | Modulates electron density at the metal center | Optimizing reactivity in cross-coupling reactions |

| Steric Tuning | Introduction of bulky groups at N4 | Controls substrate access to the catalytic site | Enhancing selectivity (e.g., regio- or stereoselectivity) |

| Scaffold Rigidification | Incorporation into a macrocyclic or fused system | Pre-organizes donor atoms for metal binding nih.gov | Improving catalyst stability and efficiency |

Utilization in Combinatorial Chemistry for Library Synthesis

The piperazin-1-yl-methanone scaffold is exceptionally well-suited for combinatorial chemistry and the synthesis of large, diverse chemical libraries. nih.gov The goal of such efforts is to explore a wide swath of "chemical space" to identify novel structures. nih.gov Piperazine is a preferred core because it provides a reliable and synthetically accessible starting point for diversification. nih.govnih.gov

The utility of this building block in library synthesis stems from:

A Single Point of Diversification: The free secondary amine on the piperazin-1-yl-methanone core provides a single, reliable reactive handle. In parallel synthesis, this allows for the same reaction (e.g., acylation, sulfonylation, or alkylation) to be performed across many parallel reactors, with the only difference being the building block added to each one.

Generation of Structural and Stereochemical Diversity: By using a vast array of commercially available carboxylic acids, sulfonyl chlorides, and alkyl halides, a library of tens of thousands of unique compounds can be generated from a single piperazine core. Furthermore, by starting with enantiomerically pure substituted piperazine scaffolds, chemists can introduce stereochemical diversity, which is crucial for exploring interactions in a chiral biological environment. nih.gov A DNA-encoded library (DECL) of 77 million compounds has been constructed using enantiopure piperazines as central cores, highlighting the scaffold's power in generating massive diversity. nih.gov

Exploring Different Chemical Space: Cheminformatic analysis has shown that libraries based on the piperazine scaffold occupy a different region of chemical space compared to more common flat, aromatic scaffolds like triazines. The sp³-rich, three-dimensional nature of the piperazine ring provides a different shape diversity, increasing the chances of finding novel molecular interactions. nih.gov

Table 4: Generating Chemical Diversity from a Piperazine Core

| Core Scaffold | Reaction Type | Building Block Class | Source of Diversity |

|---|---|---|---|

| Piperazin-1-yl-methanone | Acylation | Carboxylic Acids / Acyl Halides | Varied R-groups on the acyl component |

| Piperazin-1-yl-methanone | Sulfonylation | Sulfonyl Chlorides | Varied aryl or alkyl groups on the sulfonyl moiety |

| Piperazin-1-yl-methanone | Reductive Amination | Aldehydes / Ketones | Varied R-groups from the carbonyl compound |

| Piperazin-1-yl-methanone | N-Arylation | Aryl Halides / Boronic Acids | Varied aromatic and heteroaromatic systems |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Piperazin-1-yl-methanone hydrochloride to ensure stability?

- Answer : The compound should be stored in a tightly sealed container under dry, well-ventilated conditions at room temperature. Avoid exposure to moisture, heat, and incompatible materials (e.g., oxidizing agents). These measures prevent degradation and electrostatic accumulation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Avoid inhalation of dust or aerosols and ensure adequate ventilation. In case of skin contact, wash immediately with water for 15 minutes. Fire hazards require dry chemical extinguishers due to risks of hydrogen chloride and nitrogen oxide emissions .

Q. How should researchers confirm the identity of synthesized this compound?

- Answer : Structural confirmation requires analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (for proton and carbon environments) and Mass Spectrometry (MS) (for molecular weight validation). X-ray crystallography may resolve complex stereochemistry .

Advanced Research Questions

Q. What methodological approaches optimize the synthesis of this compound derivatives with high purity?

- Answer : Multi-step reactions often employ Schotten-Baumann acylation or nucleophilic substitution under controlled conditions (e.g., reflux in ethanol/methanol). Purification via column chromatography or recrystallization enhances purity. Solvent selection and catalyst use (e.g., triethylamine) are critical for yield optimization .

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

- Answer : Discrepancies in bioactivity (e.g., receptor binding vs. in vivo efficacy) require dose-response studies and kinetic assays to clarify mechanism-action relationships. Cross-validation with structural analogs (e.g., modifying the piperazine or aromatic moieties) can isolate key pharmacophores .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Answer : Scale-up challenges (e.g., exothermic reactions, byproduct formation) are addressed through flow chemistry for heat control and HPLC monitoring for intermediate purity. Solvent recovery systems and Design of Experiments (DoE) optimize reproducibility .

Q. How does this compound interact with biological targets at the molecular level?

- Answer : The compound’s piperazine and carbonyl groups enable hydrogen bonding and π-π stacking with enzyme active sites (e.g., kinases, GPCRs). Molecular dynamics simulations and isothermal titration calorimetry (ITC) quantify binding affinities and conformational changes .

Methodological Considerations

Q. What analytical workflows validate the stability of this compound under varying pH conditions?

- Answer : Stability studies use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life, while Fourier-transform infrared spectroscopy (FTIR) identifies hydrolytic byproducts .

Q. How are computational models applied to predict the pharmacokinetics of this compound derivatives?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., logP, polar surface area) with absorption and metabolism. Molecular docking (e.g., AutoDock Vina) predicts CYP450 interactions to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.